molecular formula C14H21NO B5455237 2-(4-ethylphenyl)-N-isobutylacetamide

2-(4-ethylphenyl)-N-isobutylacetamide

Cat. No.: B5455237
M. Wt: 219.32 g/mol
InChI Key: VQYAXYVUZSFNBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylphenyl)-N-isobutylacetamide is an acetamide derivative characterized by a 4-ethylphenyl group attached to the α-carbon of the acetamide backbone and an isobutyl group as the N-substituent. The ethylphenyl moiety likely contributes to lipophilicity, while the isobutyl substituent may enhance metabolic stability compared to smaller alkyl groups.

Properties

IUPAC Name

2-(4-ethylphenyl)-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-12-5-7-13(8-6-12)9-14(16)15-10-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYAXYVUZSFNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-ethylphenyl)-N-isobutylacetamide with structurally or functionally related acetamide derivatives, based on available evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Application Source
This compound C₁₄H₂₁NO 219.33 (calculated) 4-Ethylphenyl, N-isobutyl Hypothesized: Neuro/anti-inflammatory* N/A
iCRT3 () C₂₂H₂₃N₂O₂S 387.50 4-Ethylphenyl, oxazole, sulfanyl, phenethyl Wnt/β-catenin pathway inhibitor
VUAA1 () C₁₉H₂₂N₄OS 362.47 4-Ethylphenyl, triazole-thio, pyridinyl Calmodulin-mediated sensory functions
N-(4-Ethoxyphenyl)acetamide () C₁₀H₁₃NO₂ 179.22 4-Ethoxyphenyl, N-acetyl Drug screening (GC/MS analysis)
N-(2-(4-Hydroxyphenyl)ethyl)-2-iodo-acetamide () C₁₀H₁₂INO₂ 305.11 4-Hydroxyphenyl, iodo, ethyl Synthetic intermediate/imaging probes

Key Structural and Functional Insights:

  • Substituent Effects on Lipophilicity :

    • The ethyl group in this compound and iCRT3 enhances lipophilicity compared to the ethoxy group in N-(4-ethoxyphenyl)acetamide, which introduces polarity via the oxygen atom .
    • The isobutyl substituent in the target compound may improve metabolic stability over smaller alkyl groups (e.g., methyl or ethyl) due to steric hindrance .
  • Biological Target Specificity: iCRT3 (with an oxazole core) inhibits Wnt/β-catenin signaling by binding β-catenin, while VUAA1 (with a triazole-thio group) modulates calmodulin-related sensory pathways. This highlights how heterocyclic moieties dictate target selectivity .
  • Analytical and Synthetic Utility :

    • N-(4-Ethoxyphenyl)acetamide’s simpler structure (lacking bulky substituents) facilitates GC/MS detection in drug screening, whereas iodinated analogs like N-(2-(4-hydroxyphenyl)ethyl)-2-iodo-acetamide may serve as radiolabeling precursors .
  • Polarity and Solubility :

    • The hydroxyl group in N-(2-(4-hydroxyphenyl)ethyl)-2-iodo-acetamide increases aqueous solubility relative to the ethylphenyl group in the target compound, which may limit its use in hydrophilic systems .

Research Implications and Gaps

  • Potential anti-inflammatory or neuroactive properties, given the role of ethylphenyl-containing compounds in inflammation modulation (e.g., iCRT3’s suppression of cytokine production) .
  • Need for experimental validation of pharmacokinetic properties, particularly the isobutyl group’s impact on bioavailability and half-life.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.